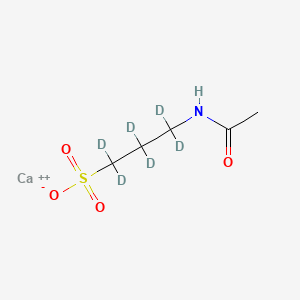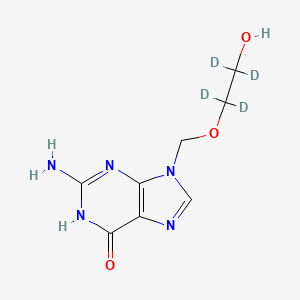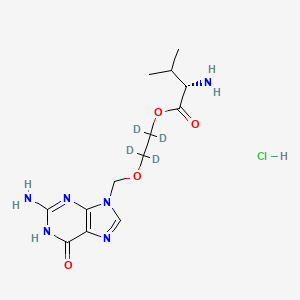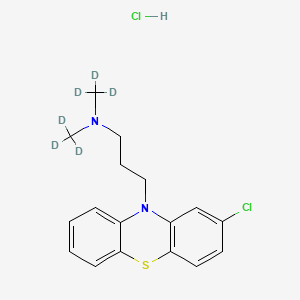
Niclosamide-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Niclosamide-13C6, also known as BAY2353-13C6, is the 13C6 labeled version of Niclosamide . It is an orally bioavailable chlorinated salicylanilide with anthelmintic and potential antineoplastic activity . Niclosamide-13C6 inhibits STAT3 with an IC50 of 0.25 μM in HeLa cells and inhibits DNA replication in a cell-free assay .
Molecular Structure Analysis
The molecular formula of Niclosamide-13C6 is C713C6H8Cl2N2O4 . The molecular weight is 333.08 . The structure includes a chlorinated salicylanilide .Physical And Chemical Properties Analysis
Niclosamide-13C6 is a white to off-white solid . It has a molecular weight of 333.08 . The compound is stable under normal temperatures and pressures .Aplicaciones Científicas De Investigación
1. Potential in Cancer Treatment
Niclosamide has shown potential in treating various types of cancer. It has been identified as an anticancer agent by inhibiting key signaling pathways such as Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch, which are crucial in cancer development and progression. It targets mitochondria in cancer cells, leading to cell cycle arrest, growth inhibition, and apoptosis. This effect is observed in both in vitro and in vivo models and includes inhibitory effects on cancer stem cells, further supporting its potential in cancer therapy (Li et al., 2014).
2. Antiviral Properties
Niclosamide has demonstrated broad antiviral activity. It has been effective against various viral infections, including SARS-CoV, MERS-CoV, ZIKV, HCV, and human adenovirus, indicating its potential as a broad-spectrum antiviral agent. This includes its potential use in the treatment of COVID-19, as recent research suggests (Xu et al., 2020).
3. Implications in Osteoclastogenesis and Bone Health
Niclosamide has been found to suppress osteoclastogenesis, the process of bone resorption by osteoclasts, which is significant for conditions like osteoporosis. It inhibits osteoclast differentiation and function by affecting key signaling pathways and factors like STAT3. This suppression leads to a decrease in bone loss, suggesting its potential therapeutic use in osteoclast-related diseases (Cheon et al., 2016).
4. Repurposing for Various Diseases
Niclosamide's repurposing potential extends beyond antihelminthic use. It has shown promise in treating diseases like Parkinson's, diabetes, viral and microbial infections, and various cancers. This is largely due to its ability to uncouple mitochondrial phosphorylation and modulate multiple signaling pathways implicated in these diseases (Kadri et al., 2018).
5. Developmental Toxicity Insights
Niclosamide's impact on early developmental stages has been studied using zebrafish embryos. It has been observed to induce developmental delays and alterations in gene expression related to embryogenesis, providing insights into its developmental toxicity mechanisms. These findings are crucial for understanding the potential risks associated with in utero exposure during new drug applications (Vliet et al., 2018).
6. Application in Nanomedicine
The development of niclosamide-loaded polymeric micelles and nanoparticles has been explored for improved delivery and efficacy in cancer treatment. These formulations aim to overcome poor solubility issues and enhance bioavailability, demonstrating significant potential in nanomedicine applications (Lin et al., 2016).
Safety And Hazards
Niclosamide-13C6 should be handled with appropriate safety measures. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of fire, hazardous decomposition products such as carbon oxides (CO, CO2), nitrogen oxides (NOx) may be produced .
Direcciones Futuras
Niclosamide, the parent compound of Niclosamide-13C6, is being repurposed for various applications beyond its original use as an anthelmintic drug. It has shown potential in treating diseases like metabolic diseases, immune system diseases, bacterial and viral infections, asthma, arterial constriction, myopia, and cancer . Given the similarities between Niclosamide and Niclosamide-13C6, it’s plausible that Niclosamide-13C6 could also be explored for these applications in the future .
Propiedades
Número CAS |
1325559-12-3 |
|---|---|
Nombre del producto |
Niclosamide-13C6 |
Fórmula molecular |
C13H8Cl2N2O4 |
Peso molecular |
333.16 |
Apariencia |
White Solid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Números CAS relacionados |
50-65-7 (unlabelled) |
Sinónimos |
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide-13C6 Hydrate; 2’,5-D733ichloro-4’-nitrosalicylanilide-13C6 |
Etiqueta |
Niclosamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















